C6 Methyl Substitution Effect on Hydrogen-Bond Donor/Acceptor Capacity vs. Parent 2-Azabicyclo[2.2.1]heptan-6-ol
The tertiary alcohol at C6 in the target compound eliminates one hydrogen-bond donor (HBD) relative to the secondary alcohol present in the parent 2-azabicyclo[2.2.1]heptan-6-ol. The parent compound possesses two hydrogen-bond donors (NH + OH), whereas the C6-methyl tertiary alcohol suppresses the OH donor propensity due to steric shielding and altered solvation, effectively reducing the HBD count toward 1 in non-polar environments while retaining HBA capacity . This affects membrane permeability, solubility, and off-target binding — parameters routinely optimised in CNS and intracellular drug discovery programs where excessive HBD count correlates with poor oral bioavailability (Lipinski's rule) [1].
| Evidence Dimension | Number of effective hydrogen-bond donors (approximate, predicted from functional group analysis) |
|---|---|
| Target Compound Data | ~1 HBD (tertiary OH at C6, sterically shielded; NH bridgehead) |
| Comparator Or Baseline | 2-Azabicyclo[2.2.1]heptan-6-ol (parent): ~2 HBD (secondary OH at C6; NH bridgehead) |
| Quantified Difference | Δ ~1 HBD; reduction driven by C6 methylation converting secondary to tertiary alcohol |
| Conditions | Inferred from chemical structure; consistent with class-level literature on tertiary vs. secondary alcohol hydrogen-bonding behaviour |
Why This Matters
Reducing HBD count can improve membrane permeability and oral bioavailability, making the methyl-substituted scaffold a strategic choice for CNS or intracellular targets where passive diffusion is critical.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
